Product packaging for Ethyl 3-(4-methoxybenzoyl)propionate(Cat. No.:CAS No. 15118-67-9)

Ethyl 3-(4-methoxybenzoyl)propionate

Cat. No.: B087047
CAS No.: 15118-67-9
M. Wt: 236.26 g/mol
InChI Key: FYUAOZFEVHSJTO-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Medicinal Chemistry

In modern organic synthesis, compounds like Ethyl 3-(4-methoxybenzoyl)propionate are classified as valuable building blocks. lifechemicals.com These are relatively simple molecules that can be used to construct more complex and often biologically active compounds through a variety of chemical reactions. The presence of multiple functional groups—a ketone, an ester, and an ether on an aromatic ring—allows for selective chemical modifications, making it a versatile reagent for synthetic chemists. lifechemicals.com

The utility of such compounds extends significantly into medicinal chemistry, where the development of novel therapeutic agents is a primary goal. The core structure of this compound is related to various classes of compounds that have shown a wide range of biological activities. Phenylpropanoids and their derivatives, for instance, are known for their multifaceted effects, including antimicrobial, antioxidant, and anti-inflammatory properties. nih.gov The methoxybenzoyl moiety, in particular, is a key component in a number of compounds designed for therapeutic applications, including potential anticancer agents. nih.govnih.govnih.gov Therefore, this compound represents a strategic starting point for the synthesis of new chemical entities with potential pharmacological value.

Significance of the Keto-Ester Functional Group within the Molecular Architecture

The molecular architecture of this compound is distinguished by the presence of a γ-keto ester functional group. Keto-esters, particularly β-keto esters, are of significant importance in organic synthesis due to their versatile reactivity. fiveable.meorganic-chemistry.org The ketone group (a carbonyl group, C=O) within the carbon skeleton significantly influences the reactivity of the molecule. wisdomlib.org

The key features of the keto-ester group include:

Activated Methylene (B1212753) Protons: The protons on the carbon atom adjacent to the ketone (the α-carbon) are acidic and can be removed by a base to form an enolate ion. This enolate is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions, such as alkylations and condensations. fiveable.me

Versatile Intermediates: Keto-esters serve as precursors for a wide array of other organic molecules. They can be converted into different functional groups through reactions like hydrolysis, reduction, and decarboxylation, making them invaluable in multi-step syntheses. fiveable.me

Cyclization Reactions: These compounds can undergo intramolecular cyclization to form cyclic structures, which are foundational frameworks for many complex natural products and pharmaceuticals. fiveable.me

This combination of a ketone and an ester in one molecule provides a powerful tool for chemists to construct complex molecular architectures, which is particularly crucial in the fields of pharmaceutical chemistry and materials science. fiveable.me

Overview of Prior Research on Related Benzoylpropionate and Methoxybenzoyl Derivatives

Research into derivatives related to this compound provides a broader context for its potential applications. Studies have explored the biological and chemical properties of both benzoylpropionate and methoxybenzoyl structures.

Benzoylpropionate Derivatives: Benzoylpropionic acids are recognized as important intermediates in heterocyclic chemistry and have been utilized in the synthesis of various biologically active five-membered heterocycles. researchgate.net Some 2-acylthiomethyl-3-benzoylpropionic acid derivatives have been found to possess immunomodulatory functions with low toxicity, suggesting their potential for treating diseases caused by abnormal immune function. google.com Furthermore, derivatives of 2-(3-benzoylphenyl)propanoic acid are related to non-steroidal anti-inflammatory drugs (NSAIDs) and have been investigated for their anti-inflammatory and analgesic activities. researchgate.netijpsr.com

Methoxybenzoyl Derivatives: The methoxybenzoyl moiety is a recurring structural motif in medicinal chemistry. 4-Methoxybenzoyl chloride, a related compound, is a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as agrochemicals and dyes. ontosight.aichemimpex.comchemicalbook.com A series of 4-substituted methoxybenzoyl-aryl-thiazoles were discovered and synthesized as potent anticancer agents, with some compounds showing activity in the low nanomolar range against melanoma and prostate cancer cells by inhibiting tubulin polymerization. nih.govnih.govnih.gov Other research has focused on methoxybenzoyl derivatives as potential inhibitors of enzymes like 12-lipoxygenase, which is implicated in various diseases including skin conditions, diabetes, and cancer. nih.gov Additionally, new methoxy (B1213986) derivatives of other core structures have been synthesized and tested as anti-inflammatory agents, showing a significant role in inhibiting the NF-κB pathway. cnr.it

This body of research underscores the significance of the structural components found in this compound and highlights the potential for this compound to serve as a scaffold for the development of new molecules with diverse chemical and biological properties.

Data Tables

Table 1: Chemical Properties of this compound

Property Value Reference
CAS Number 15118-67-9 fishersci.cachemicalbook.comscbt.com
Molecular Formula C13H16O4 fishersci.cascbt.com
Molecular Weight 236.27 g/mol fishersci.cascbt.com

| Synonyms | Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate, Ethyl 4-(4-methoxyphenyl)-4-oxobutyrate | fishersci.cachemicalbook.com |

Table 2: Mentioned Chemical Compounds

Compound Name
1,1,1-trichloro-4-ethoxy-3-buten-2-one
2-(3-benzoylphenyl)propanoic acid
2-acylthiomethyl-3-benzoylpropionic acid
3-(4-Methoxybenzoyl)propionic acid
4-Methoxybenzoyl chloride
Ethyl 2-formyl-3-oxopropanoate
Ethyl 3,3-diethoxypropanoate
Ethyl 3-ethoxypropionate
This compound
Ethyl acrylate
Ethyl vinyl ether
Methyl 2-formyl-3-oxopropanoate
Methyl 3,3-dimethoxypropanoate
Methyl vinyl ether

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O4 B087047 Ethyl 3-(4-methoxybenzoyl)propionate CAS No. 15118-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-17-13(15)9-8-12(14)10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUAOZFEVHSJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342859
Record name Ethyl 3-(4-methoxybenzoyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15118-67-9
Record name Ethyl 3-(4-methoxybenzoyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Historical Evolution of Synthetic Pathways

The foundational chemistry for the synthesis of Ethyl 3-(4-methoxybenzoyl)propionate is rooted in the discovery of the Friedel-Crafts reaction by Charles Friedel and James Mason Crafts in 1877. tamu.edu This reaction, which involves the acylation or alkylation of an aromatic ring in the presence of a strong Lewis acid catalyst, became a cornerstone of synthetic organic chemistry. tamu.edu

Historically, the synthesis of the key intermediate, 3-(4-methoxybenzoyl)propionic acid, has been accomplished by applying this classic methodology. The reaction involves the acylation of an activated aromatic compound, anisole (B1667542), with succinic anhydride (B1165640). stackexchange.comguidechem.com Early approaches relied on the use of metal halides like aluminum chloride, zinc chloride, or iron chloride as catalysts to promote this electrophilic aromatic substitution, a practice that continues in contemporary methods. tamu.edu The subsequent conversion of the resulting carboxylic acid to its ethyl ester has long been achieved through Fischer esterification, another classic reaction involving an acid catalyst and an excess of the alcohol.

Contemporary Synthetic Routes to this compound

Modern synthetic strategies for this compound are refined versions of the historically established pathways. The primary route remains a two-step process: the Friedel-Crafts acylation of anisole followed by the esterification of the resulting propionic acid derivative.

Summary of the Two-Step Synthesis
StepReaction TypeReactantsKey Reagent/CatalystProduct
1Friedel-Crafts AcylationAnisole, Succinic AnhydrideAluminum Chloride (AlCl3)3-(4-Methoxybenzoyl)propionic Acid
2Fischer Esterification3-(4-Methoxybenzoyl)propionic Acid, Ethanol (B145695)Sulfuric Acid (H2SO4)This compound

The final and crucial step in the synthesis is the esterification of 3-(4-methoxybenzoyl)propionic acid. The most common method employed is the Fischer esterification, a reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com

The mechanism involves several equilibrium steps:

Protonation of the Carbonyl: The carbonyl oxygen of the carboxylic acid is protonated by the strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon, making it more electrophilic. libretexts.orgyoutube.com

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water. masterorganicchemistry.com

Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst and yield the final product, this compound. libretexts.org

To drive the reversible reaction to completion, an excess of the alcohol (ethanol) is typically used, in accordance with Le Châtelier's principle. libretexts.org

The formation of the 4-methoxybenzoyl moiety is achieved through a Friedel-Crafts acylation reaction. tamu.edu In this key step, anisole reacts with succinic anhydride using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). stackexchange.comresearchgate.net The reaction proceeds via electrophilic aromatic substitution. tamu.edu

The aluminum chloride catalyst plays a dual role. It coordinates with the carbonyl oxygen of the succinic anhydride, increasing its electrophilicity. stackexchange.comguidechem.com It also interacts with the oxygen of the methoxy (B1213986) group on anisole. stackexchange.comguidechem.com This interaction enhances the electrophilicity of the carbonyl carbon in the anhydride and directs the nucleophilic attack to the para-position of the anisole ring, leading to the desired product, 3-(4-methoxybenzoyl)propionic acid. stackexchange.comguidechem.com

Typical Reaction Conditions for Friedel-Crafts Acylation Step
ParameterConditionReference
Reactant 1Succinic anhydride (20 mmol) researchgate.net
Reactant 2Anisole (10 ml) researchgate.net
CatalystAluminum chloride (42 mmol) researchgate.net
ProcessReflux for 4 hours researchgate.net
WorkupSteam distillation to remove excess anisole, followed by dissolution in NaOH, filtration, and precipitation with HCl. researchgate.net
Yield55% researchgate.net

Catalytic Approaches in Compound Synthesis

Catalysis is central to the efficient synthesis of this compound, with both primary reaction steps relying on catalytic processes.

The synthesis prominently features homogeneous catalysis, where the catalyst exists in the same phase as the reactants.

In the Friedel-Crafts acylation step, the aluminum chloride (AlCl₃) catalyst is typically dissolved in the reaction medium, functioning as a homogeneous Lewis acid catalyst. stackexchange.comguidechem.com It facilitates the reaction by activating the succinic anhydride, making it a more potent electrophile for the subsequent attack by the anisole ring.

Similarly, the Fischer esterification step employs a homogeneous Brønsted acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This acid catalyst operates in the liquid phase along with the carboxylic acid and alcohol. Its role is to protonate the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol, which accelerates the rate of ester formation. masterorganicchemistry.comyoutube.com The development of durable and robust homogeneous catalysts is an ongoing area of research aimed at improving the efficiency and environmental footprint of such chemical transformations. osti.gov

Integration of Heterogeneous Catalysis

The traditional synthesis of the precursor, 3-(4-methoxybenzoyl)propionic acid, involves the Friedel-Crafts acylation of anisole with succinic anhydride. This reaction has conventionally relied on stoichiometric amounts of homogeneous Lewis acid catalysts, such as aluminum chloride (AlCl₃). stackexchange.com However, these catalysts generate significant amounts of corrosive aqueous waste during workup and are difficult to recover and reuse, posing environmental and economic challenges. ijcps.orgresearchgate.net

To overcome these limitations, research has focused on integrating heterogeneous solid acid catalysts. These catalysts offer simplified product separation, reduced waste generation, and the potential for regeneration and reuse. ijcps.orgchemijournal.com Various solid acids have been investigated for the acylation of aromatic ethers like anisole, demonstrating their potential as eco-friendly alternatives.

Key classes of heterogeneous catalysts explored for this transformation include:

Zeolites: Materials like H-Beta (Hβ) and Zeolite Y have been shown to be effective catalysts for the acylation of activated arenes under solvent-free conditions. ijcps.orgresearchgate.net Their well-defined pore structures can influence selectivity, and their acidic sites drive the acylation reaction.

Mesoporous Materials: Materials such as Al-MCM-41 and 12-tungstophosphoric acid (TPA) supported on MCM-41 have been employed. tsijournals.com These catalysts possess high surface areas and tunable acidity, making them active for Friedel-Crafts reactions. tsijournals.com

Supported Heteropolyacids (HPAs): HPAs like 12-TPA supported on various metal oxides (e.g., ZrO₂, TiO₂, SnO₂) exhibit strong Brønsted acidity and are active catalysts for acylation reactions, often under solvent-free conditions. chemijournal.comchemijournal.com

The second step, the esterification of 3-(4-methoxybenzoyl)propionic acid with ethanol, can also be catalyzed by heterogeneous systems. Sulfonated mesoporous solids and various metal salts have been successfully used for the esterification of carboxylic acids, replacing traditional homogeneous mineral acids like sulfuric acid. manchester.ac.ukresearchgate.net These solid catalysts facilitate easy removal from the reaction mixture and can be recycled. nih.gov

The table below summarizes various heterogeneous catalysts investigated for the key Friedel-Crafts acylation step.

Catalyst TypeSpecific ExampleAcylating AgentConditionsKey FindingsReference
ZeoliteH-Beta (Hβ)Acetic AnhydrideSolvent-free, 80°CActive for acylation of anisole; catalyst is reusable. ijcps.org
Supported HPA12-TPA/ZrO₂Acetyl ChlorideSolvent-free, 90°CHigh conversion and selectivity; catalyst is recyclable. chemijournal.com
MesoporousAl-MCM-41Acetic AnhydrideSolvent-free, 120°CEffective for acylation of anisole and other activated arenes. tsijournals.com
ZeoliteZeolite YAcyl Chloride1,2-dichlorobenzene, 180°CFound to be the most appropriate catalyst among several solids tested. researchgate.net

Green Chemistry Principles and Sustainable Synthesis

The synthesis of this compound is increasingly being evaluated through the lens of green chemistry to develop more sustainable and environmentally benign processes.

Atom Economy and Reaction Efficiency Maximization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the final product. chembam.com The theoretical synthesis of this compound can be analyzed in its two main steps.

Step 1: Friedel-Crafts Acylation Anisole + Succinic Anhydride → 3-(4-Methoxybenzoyl)propionic acid C₇H₈O + C₄H₄O₃ → C₁₁H₁₂O₄

This reaction is an addition reaction where all atoms from the reactants are incorporated into the product. Therefore, the theoretical atom economy is 100%.

Step 2: Fischer Esterification 3-(4-Methoxybenzoyl)propionic acid + Ethanol → this compound + Water C₁₁H₁₂O₄ + C₂H₆O → C₁₃H₁₆O₄ + H₂O

This is a condensation reaction with water as the only by-product. The atom economy can be calculated as follows:

Formula Weight of Desired Product (C₁₃H₁₆O₄): 236.26 g/mol

Sum of Formula Weights of Reactants (C₁₁H₁₂O₄ + C₂H₆O): 208.21 g/mol + 46.07 g/mol = 254.28 g/mol

Atom Economy (%) = (FW of Product / Sum of FWs of Reactants) x 100 Atom Economy (%) = (236.26 / 254.28) x 100 ≈ 92.9%

Reaction StepReactantsProductBy-product(s)Theoretical Atom Economy
Friedel-Crafts AcylationAnisole, Succinic Anhydride3-(4-Methoxybenzoyl)propionic acidNone100%
Fischer Esterification3-(4-Methoxybenzoyl)propionic acid, EthanolThis compoundWater~92.9%

Solvent Selection and Minimization Strategies

Traditional Friedel-Crafts acylations often use halogenated organic solvents like dichloromethane (B109758) or 1,2-dichloroethane. researchgate.nettamu.edu These solvents are environmentally problematic and contribute significantly to process waste. Green chemistry encourages the minimization or replacement of such solvents.

Several strategies are being explored:

Solvent-Free Reactions: The use of solid acid catalysts enables Friedel-Crafts acylations to be performed under solvent-free (neat) conditions, which dramatically reduces waste and simplifies purification. ijcps.orgchemijournal.comtsijournals.com

Green Solvents: Where a solvent is necessary, alternatives are sought. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and zinc chloride, have been shown to function as both a catalyst and an environmentally benign solvent for acylations. rsc.orgrsc.org Supercritical carbon dioxide has also been investigated as a green solvent medium for reactions catalyzed by solid acids. researchgate.net

Catalyst Recyclability and Lifetime Analysis

A major advantage of heterogeneous catalysis is the ability to recover and reuse the catalyst. ijcps.org Solid acid catalysts used in the synthesis of the benzoylpropionic acid intermediate have demonstrated good reusability. For instance, studies on zeolite Hβ and supported heteropolyacids have shown that the catalysts can be filtered off after the reaction, regenerated (e.g., by washing and calcination), and reused in subsequent batches with minimal loss of activity. ijcps.orgresearchgate.netchemijournal.com This recyclability reduces catalyst costs and waste, aligning with the principles of sustainable chemistry. The lifetime of the catalyst is a critical factor in industrial applications, and long-term stability studies are essential to evaluate its economic viability.

By-product Minimization and Waste Management

The primary source of waste in the conventional Friedel-Crafts acylation is the stoichiometric Lewis acid catalyst (e.g., AlCl₃), which is hydrolyzed during aqueous workup, generating large volumes of acidic, corrosive waste. ijcps.orgresearchgate.net The adoption of recyclable solid acid catalysts virtually eliminates this waste stream.

Process Chemistry and Scale-Up Considerations for Research and Industrial Applications

Transitioning the synthesis of this compound from a laboratory procedure to an industrial scale presents several challenges that must be addressed by process chemistry.

Key considerations for scale-up include:

Reaction Kinetics and Thermodynamics: Friedel-Crafts acylations are often highly exothermic. A thorough understanding of the reaction's heat flow is crucial for safe scale-up. researchgate.net Reaction calorimetry studies can be used to determine kinetic parameters and the heat of reaction, allowing engineers to design appropriate cooling systems for large-scale reactors and prevent thermal runaways. researchgate.net

Catalyst Selection and Handling: While heterogeneous catalysts are advantageous, their physical properties (e.g., particle size, mechanical strength) become important on an industrial scale. The catalyst must be robust enough to withstand mechanical stirring in large batch reactors or the pressure drops in continuous flow systems. Efficient filtration and recovery systems are also required.

Mass and Heat Transfer: In large reactors, limitations in mixing and heat transfer can affect reaction rates and selectivity. The process must be designed to ensure efficient contact between reactants and the catalyst surface and to maintain a uniform temperature throughout the reactor.

Downstream Processing: The purification of the final product must be scalable. This involves moving from laboratory techniques like column chromatography to industrial methods such as crystallization, distillation, and liquid-liquid extraction. The choice of solvent and purification method must be both efficient and economically viable on a large scale.

Continuous Flow Processing: For industrial production, shifting from batch to continuous flow processing can offer significant advantages, including better temperature control, improved safety, higher throughput, and more consistent product quality. researchgate.net The use of packed-bed reactors containing a solid acid catalyst is a viable strategy for the continuous synthesis of the intermediates required for this compound.

By carefully considering these factors, a safe, efficient, and economically viable process for the large-scale production of this compound can be developed.

Chemical Transformations and Reactivity Profile

Nucleophilic Reactivity at Carbonyl Centers (Ketone and Ester)

The molecule features two distinct carbonyl functionalities: a ketone and an ester. These groups exhibit different reactivities toward nucleophiles due to electronic and steric factors. Generally, ketones are more reactive than esters in nucleophilic addition reactions. pearson.comlibretexts.org The carbonyl carbon of a ketone is more electrophilic because it is only stabilized by two alkyl groups, whereas the ester's carbonyl carbon benefits from resonance stabilization involving the lone pair of electrons on the adjacent oxygen atom. pearson.comstackexchange.com

This difference in reactivity allows for selective reactions. Strong nucleophiles, such as Grignard reagents or organolithium compounds, will preferentially attack the more electrophilic ketone carbonyl. The initial product of such a reaction would be a tertiary alcohol (after protonation of the intermediate alkoxide). Under controlled conditions (e.g., low temperature, one equivalent of nucleophile), the ester functionality can remain untouched.

The general order of reactivity for nucleophilic addition is: Ketone Carbonyl > Ester Carbonyl

This inherent reactivity difference is fundamental to the synthetic utility of γ-keto esters, enabling stepwise modifications of the molecule.

Electrophilic Aromatic Substitution on the Methoxybenzene Ring

The aromatic ring of Ethyl 3-(4-methoxybenzoyl)propionate is substituted with two groups that influence the outcome of electrophilic aromatic substitution (EAS) reactions: a methoxy (B1213986) group (-OCH₃) and an acyl group (-C(O)CH₂CH₂COOEt). These substituents have opposing electronic effects. wikipedia.org

Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring through resonance. It is an ortho, para-director.

Acyl Group: This is a deactivating group because the carbonyl carbon is electron-deficient and withdraws electron density from the ring through resonance. It is a meta-director.

In situations with competing directing effects, the more powerful activating group dictates the position of substitution. wikipedia.org Therefore, the methoxy group's influence is dominant. Incoming electrophiles will be directed to the positions ortho to the methoxy group (C2 and C6 positions), which are also meta to the acyl group.

Common EAS reactions and their expected products are summarized below.

Reaction TypeReagentsMajor Product(s)
Halogenation Br₂, FeBr₃Ethyl 3-(2-bromo-4-methoxybenzoyl)propionate
Nitration HNO₃, H₂SO₄Ethyl 3-(4-methoxy-2-nitrobenzoyl)propionate
Friedel-Crafts Acylation RCOCl, AlCl₃Ethyl 3-(2-acyl-4-methoxybenzoyl)propionate

Chemoselective Reduction Reactions

The presence of two reducible carbonyl groups allows for various chemoselective reduction strategies, depending on the reagents and conditions employed.

The ketone can be selectively reduced to a secondary alcohol without affecting the ester group by using mild hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is the most common and effective reagent for this transformation. rsc.org The resulting product is a γ-hydroxy ester, specifically Ethyl 4-hydroxy-4-(4-methoxyphenyl)butanoate.

Ammonia (B1221849) borane (B79455) (AB) has also been reported as a reagent capable of selectively reducing ketones in the presence of esters. rsc.org

ReagentSolventProduct
Sodium Borohydride (NaBH₄)Methanol or EthanolEthyl 4-hydroxy-4-(4-methoxyphenyl)butanoate
Ammonia Borane (AB)WaterEthyl 4-hydroxy-4-(4-methoxyphenyl)butanoate

Selectively reducing the ester in the presence of the more reactive ketone is a significant synthetic challenge that typically requires a multi-step protection-reduction-deprotection sequence. stackexchange.comyoutube.com

Protection of the Ketone: The ketone is first protected by converting it into a less reactive functional group, commonly a cyclic acetal (B89532) (ketal), by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst. stackexchange.com

Reduction of the Ester: With the ketone protected, a powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be used to reduce the ester to a primary alcohol. acs.org

Deprotection of the Ketone: The protecting group is removed by acid-catalyzed hydrolysis, regenerating the ketone.

Alternatively, certain reagents like lithium borohydride (LiBH₄) have been shown to selectively reduce esters in the presence of other functional groups under specific conditions, although this can be substrate-dependent. acs.orgrushim.ru

Two main types of total reduction can be considered: reduction of both carbonyls to alcohols, or complete deoxygenation of the ketone to a methylene (B1212753) group.

Reduction to a Diol: Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both the ketone and the ester functionalities to the corresponding 1,4-diol, 4-(4-methoxyphenyl)butane-1,4-diol. acs.org Notably, for 4-aryl-4-oxoesters specifically, it has been reported that even sodium borohydride in methanol can reduce both the keto and the ester groups to yield the corresponding 1-aryl-1,4-butanediol. researchgate.net

Reduction of Ketone to Methylene: The ketone carbonyl can be completely removed and converted to a methylene group (-CH₂-) using methods that leave the ester intact.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate followed by treatment with a strong base (e.g., KOH) at high temperatures. wikipedia.orglibretexts.orglscollege.ac.in It is suitable for base-stable compounds.

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.inbyjus.com It is effective for substrates that are stable under strongly acidic conditions.

Reaction NameReagentsProduct
Diol Formation LiAlH₄ then H₃O⁺4-(4-methoxyphenyl)butane-1,4-diol
Wolff-Kishner Reduction H₂NNH₂, KOH, heatEthyl 4-(4-methoxyphenyl)butanoate
Clemmensen Reduction Zn(Hg), conc. HClEthyl 4-(4-methoxyphenyl)butanoate

Oxidation Reactions and Product Characterization

The ketone functionality is susceptible to oxidation, most notably through the Baeyer-Villiger oxidation. This reaction involves treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), which results in the insertion of an oxygen atom adjacent to the carbonyl carbon, converting the ketone into an ester. wikipedia.orgorganic-chemistry.orgrsc.org

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate. The general migratory aptitude order is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org Electron-donating substituents on a phenyl group enhance its migratory ability.

In this compound, the two groups are the electron-rich p-methoxyphenyl group and the primary alkyl-type group (-CH₂CH₂COOEt). The p-methoxyphenyl group has a much higher migratory aptitude. Therefore, oxidation with a peroxyacid is expected to yield an ester where the oxygen atom has been inserted between the carbonyl carbon and the aromatic ring.

ReagentExpected Major Product
m-CPBA (meta-chloroperoxybenzoic acid)4-Methoxyphenyl 3-(ethoxycarbonyl)propanoate

The resulting product can be characterized using standard spectroscopic techniques such as NMR and IR spectroscopy to confirm the formation of the new ester linkage.

Condensation and Cyclization Reactions

The bifunctional nature of this compound, containing both a ketone and an ester group, makes it a valuable precursor for the synthesis of various heterocyclic systems. The parent compound, 3-(4-methoxybenzoyl)propionic acid, is recognized as a key intermediate for creating biologically active five-membered heterocycles, including butenolides, pyrrolones, oxadiazoles, and triazoles. nih.govresearchgate.net The ethyl ester derivative is expected to exhibit similar utility in cyclization reactions.

Notable examples of potential cyclization pathways include:

Fischer Indole (B1671886) Synthesis : The ketone moiety can react with substituted phenylhydrazines under acidic conditions to form phenylhydrazones. wikipedia.org These intermediates can then undergo a nih.govnih.gov-sigmatropic rearrangement to yield highly functionalized indoles. wikipedia.orgmdpi.com The choice of Brønsted or Lewis acid catalyst is crucial for the success of this reaction. wikipedia.org

Paal-Knorr Synthesis : As a 1,4-dicarbonyl equivalent (after initial reaction or derivatization), this compound is a suitable substrate for the Paal-Knorr synthesis to form substituted furans, pyrroles, and thiophenes. wikipedia.org The reaction with a primary amine or ammonia under neutral or weakly acidic conditions typically yields pyrroles, while strong acid catalysis favors the formation of furans. organic-chemistry.orgorganic-chemistry.org

The following table summarizes these potential cyclization reactions.

Reaction NameReactant(s)CatalystProduct Type
Fischer Indole SynthesisPhenylhydrazineAcid (Brønsted or Lewis)Indole
Paal-Knorr Pyrrole SynthesisPrimary Amine / AmmoniaWeak AcidPyrrole
Paal-Knorr Furan Synthesis(Self-condensation)Strong AcidFuran

Functional Group Interconversions and Derivatization Studies

The functional groups within this compound can be selectively modified to produce a variety of derivatives. These interconversions are fundamental for creating analogues with tailored properties.

Derivatization of the Carboxylic Acid Group : The parent acid, 3-(4-methoxybenzoyl)propionic acid, can be readily derivatized. For instance, it can be converted into 3-[3-(4-methoxybenzoyl)thioureido]propionic acid by reacting it with 3-aminopropionic acid to form an amide, followed by treatment with 4-methoxybenzoylisothiocyanate. researchgate.net

Transesterification : The ethyl ester can be converted to other esters, such as the 4-methoxybenzyl (PMB) ester, through transesterification. This reaction typically involves reacting the starting ester with 4-methoxybenzyl alcohol in the presence of an acid catalyst, which can be useful for introducing a different protecting group. nih.gov

Reduction of Carbonyl Groups : The ketone and ester groups can be reduced to the corresponding alcohols. Selective reduction is possible, for example, through catalytic hydrosilylation, where the ketone is generally more reactive than the ester. This transformation is discussed in more detail in section 3.8.3.

Stereoselective Reactions and Enantiomeric Control

The prochiral ketone in this compound presents an opportunity for stereoselective transformations to generate chiral molecules. Enantiomerically enriched alcohols, which are valuable building blocks in pharmaceutical synthesis, can be prepared through asymmetric reduction of the ketone.

While specific studies on the stereoselective reduction of this compound are not widely reported, established methodologies for similar β-keto esters are applicable. Asymmetric hydrosilylation is a prominent method for achieving high enantioselectivity. acs.org Chiral titanocene (B72419) catalysts, for example, have been successfully employed for the enantioselective hydrosilylation of various prochiral ketones. researchgate.net The choice of chiral ligand, silane, and reaction conditions is critical in controlling the stereochemical outcome. The development of such a process would yield chiral synthons derived from this compound, expanding its utility in asymmetric synthesis.

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis offers powerful tools for the synthesis and functionalization of molecules like this compound. Catalytic cycles involving metals such as palladium, rhodium, ruthenium, and copper can enable cross-coupling, C-H functionalization, and selective reductions under mild conditions.

Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While direct cross-coupling examples involving this compound as a substrate are not prevalent in the literature, the molecule's structure lends itself to such transformations. For instance, the anisole (B1667542) ring could be synthesized via a Suzuki or Stille coupling of a suitably functionalized boronic acid or stannane (B1208499) with a halopropionate derivative.

Conversely, the aromatic ring of the molecule could be functionalized. The Heck reaction, for example, facilitates the coupling of aryl halides with alkenes, a reaction catalyzed by palladium complexes. nih.gov If the anisole ring were halogenated, it could undergo cross-coupling reactions to introduce new substituents, thereby diversifying the molecular scaffold.

Direct C-H functionalization has emerged as a step-economic strategy for modifying complex molecules without the need for pre-functionalized starting materials. oup.com The electron-rich anisole ring in this compound is a prime candidate for such reactions. The methoxy group directs functionalization to the ortho and para positions, although recent advances have enabled meta-selective reactions. thieme.de

Various transition metals have been employed to catalyze the C-H functionalization of anisole derivatives:

Palladium : Palladium catalysts are widely used for C-H arylation. nih.gov The site-selectivity can be controlled by the choice of ligands and directing groups. rsc.org

Ruthenium : Ruthenium complexes are effective for C-H activation and have been used in annulation reactions to construct indole scaffolds from anilines and alkynes. mdpi.com

These strategies could be applied to directly introduce aryl, alkyl, or other functional groups onto the aromatic ring of this compound, providing a direct route to a library of novel derivatives.

The table below outlines potential C-H functionalization approaches for anisole derivatives.

Catalyst SystemReaction TypeTypical Position
Palladium/Norbornenemeta-Arylationmeta
Palladium/S,O-Ligandnon-directed Arylationmixture
Ruthenium(II)C-H/N-H Annulationortho

Hydrosilylation is a versatile method for the reduction of carbonyl compounds. mdpi.com Both the ketone and ester functionalities in this compound can be reduced to alcohols using silanes in the presence of a catalyst.

This reaction can be highly chemoselective. Generally, ketones are reduced more readily than esters. nih.govresearchgate.net This difference in reactivity allows for the selective reduction of the ketone to a secondary alcohol while leaving the ester group intact. Conversely, with more forcing conditions or different catalytic systems, both the ketone and the ester can be reduced to the corresponding diol.

A range of catalysts can be used for hydrosilylation, including simple bases like potassium tert-butoxide (KOtBu) or transition-metal complexes based on cobalt/zirconium, titanium, or rhenium. acs.orgmdpi.comnih.gov

CatalystSubstrate GroupProduct
KOtBu / PMHSKetoneSecondary Alcohol
KOtBu / PMHSEsterPrimary Alcohol
Co/Zr Complex / PhSiH3KetoneSecondary Alcohol
Rhenium Complex / HSiR3KetoneSilyl-protected Alcohol

Reaction Mechanisms and Kinetics

Elucidation of Reaction Pathways and Transient Intermediates

The formation of Ethyl 3-(4-methoxybenzoyl)propionate via Friedel-Crafts acylation involves a multi-step reaction pathway, characterized by the generation of highly reactive transient intermediates. The reaction is typically carried out using anisole (B1667542) and an acylating agent derived from succinic acid, such as succinic anhydride (B1165640) or ethyl succinoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.org

The reaction mechanism proceeds through the following key steps:

Formation of the Acylium Ion: The Lewis acid catalyst interacts with the acylating agent to form a highly electrophilic intermediate. byjus.com In the case of an acyl chloride, the Lewis acid coordinates to the halogen, facilitating its departure and the formation of a resonance-stabilized acylium ion (RCO⁺). youtube.commasterorganicchemistry.com When using an anhydride, the Lewis acid complexes with one of the carbonyl oxygens, leading to the cleavage of the anhydride and generation of the acylium ion. stackexchange.comguidechem.com This acylium ion is the key electrophile in the reaction.

Electrophilic Attack: The electron-rich anisole ring, activated by the methoxy (B1213986) group, acts as a nucleophile and attacks the electrophilic acylium ion. byjus.com This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com Due to the ortho-, para-directing nature of the methoxy group, the acylation occurs predominantly at the para position, leading to the desired 4-methoxybenzoyl structure.

Deprotonation and Regeneration of Aromaticity: A weak base, typically AlCl₄⁻ (formed in the first step), abstracts a proton from the carbon atom bearing the new acyl group. wikipedia.orgmasterorganicchemistry.com This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, the catalyst often forms a complex with the ketone product. wikipedia.org

Kinetic Studies and Determination of Rate Laws

While specific kinetic data for the synthesis of this compound is not extensively documented, the kinetics of Friedel-Crafts acylation reactions have been widely studied. Generally, the rate of reaction is dependent on the concentrations of the substrate (anisole), the acylating agent, and the catalyst.

The rate-determining step is typically the electrophilic attack of the aromatic ring on the acylium ion, leading to the formation of the arenium ion. nih.gov Consequently, a plausible rate law for the reaction would be:

Rate = k[Anisole][Acylating Agent][Catalyst]

Where 'k' is the rate constant. The reaction order with respect to each component is generally considered to be first order. Factors that influence the reaction rate include temperature, solvent polarity, and the nature of the Lewis acid catalyst. For instance, increasing the temperature generally increases the reaction rate, but may also lead to side reactions. researchgate.net

FactorInfluence on Reaction Rate
Concentration of Reactants Higher concentrations lead to a faster reaction rate.
Catalyst Activity Stronger Lewis acids generally result in a faster reaction.
Temperature Increased temperature typically accelerates the reaction.
Solvent The choice of solvent can influence the solubility of intermediates and affect the rate.

Computational and Theoretical Chemistry in Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the mechanisms of Friedel-Crafts acylation. nih.govnih.govacs.org These studies provide insights into the energetics of the reaction pathway, the structures of transient intermediates, and the transition states that connect them.

Theoretical calculations can map the potential energy surface of the reaction, identifying the transition states for each step. For the Friedel-Crafts acylation leading to this compound, the highest energy barrier, and thus the rate-determining step, is associated with the formation of the C-C bond between the anisole ring and the acylium ion. nih.gov Transition state analysis reveals the geometry of the activated complex at this stage, providing a deeper understanding of the factors that govern the reaction's feasibility and rate.

By calculating the energies of the reactants, intermediates, transition states, and products, an energy landscape map for the reaction can be constructed. This map illustrates the thermodynamic and kinetic favorability of the reaction pathway. For a typical Friedel-Crafts acylation, the formation of the acylium ion is an initial energy-requiring step, followed by the exothermic electrophilic attack on the aromatic ring. The final deprotonation step has a very low activation barrier.

Solvent Effects on Reaction Rate and Selectivity

For the acylation of anisole, non-polar solvents like carbon disulfide or nitrobenzene are often used. stackexchange.com The polarity of the solvent can affect the regioselectivity of the reaction. In some cases, polar solvents can favor the formation of the thermodynamically more stable product, while non-polar solvents may favor the kinetic product. stackexchange.com For example, in the acylation of naphthalene, the product ratio is highly dependent on the solvent used. stackexchange.com While anisole is strongly directed to the para position, solvent choice remains a critical parameter for optimizing yield and minimizing side products.

SolventPolarityPotential Effects
Nitrobenzene PolarCan dissolve the intermediate complexes, potentially influencing product distribution. stackexchange.com
Carbon Disulfide Non-polarMay lead to precipitation of intermediate complexes, affecting the reaction course. stackexchange.com
Dichloromethane (B109758) Moderately PolarOften a good compromise for solubility and reactivity. acs.org

Mechanistic Insights into Catalytic Processes

The catalyst is central to the Friedel-Crafts acylation mechanism. While aluminum chloride is a traditional and effective catalyst, its use requires stoichiometric amounts because it forms a complex with the product ketone. wikipedia.orggoogle.com This has driven research into more efficient and recyclable catalytic systems.

Recent studies have explored various catalysts, including metal triflates and solid acids, which can offer advantages in terms of handling, recovery, and environmental impact. researchgate.netnih.gov For example, metal triflates in deep eutectic solvents have been shown to be effective and recyclable catalysts for acylation reactions. nih.govnih.govacs.org The mechanism with these catalysts still involves the generation of an acylium ion, but the counter-ion and solvent system can modulate the reactivity and selectivity. nih.gov Solid acid catalysts, such as zeolites or supported acids, offer the benefits of easy separation and potential for continuous flow processes, representing a greener approach to the synthesis of compounds like this compound. researchgate.net

Advanced Spectroscopic and Chromatographic Analysis for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms within a molecule. For Ethyl 3-(4-methoxybenzoyl)propionate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized for a comprehensive structural assignment.

The ¹H NMR spectrum provides information about the different types of protons and their chemical environments. The expected chemical shifts for this compound are influenced by the electron-withdrawing effects of the carbonyl groups and the electron-donating methoxy (B1213986) group on the aromatic ring.

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. The chemical shifts are characteristic of the functional groups present, such as the carbonyl carbons of the ketone and ester, the aromatic carbons, and the aliphatic carbons of the ethyl and propionate (B1217596) chains. libretexts.org Carbonyl carbons are typically found at the low-field end of the spectrum (160-220 ppm). libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Ethyl CH₃~1.25Triplet3H
Propionate CH₂ (adjacent to ester)~2.80Triplet2H
Propionate CH₂ (adjacent to ketone)~3.30Triplet2H
Methoxy CH₃~3.90Singlet3H
Ethyl CH₂~4.15Quartet2H
Aromatic H (ortho to OCH₃)~7.00Doublet2H
Aromatic H (ortho to C=O)~8.00Doublet2H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ, ppm)
Ethyl CH₃~14
Propionate C (adjacent to ester)~28
Propionate C (adjacent to ketone)~34
Methoxy CH₃~55
Ethyl CH₂~61
Aromatic C (ortho to OCH₃)~114
Aromatic C (ipso to C=O)~130
Aromatic C (ortho to C=O)~131
Aromatic C (ipso to OCH₃)~164
Ester C=O~173
Ketone C=O~197

Two-dimensional NMR techniques are crucial for confirming the assignments made from one-dimensional spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. nanalysis.comlibretexts.org For this compound, COSY would show correlations between the ethyl CH₂ and CH₃ protons, and between the two propionate CH₂ groups. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. chegg.comchegg.com It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming the assignments of the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). nih.gov This is particularly useful for connecting different fragments of the molecule. Key expected correlations include:

The protons of the ethyl CH₂ group showing a correlation to the ester carbonyl carbon.

The protons of the propionate CH₂ group adjacent to the ketone showing correlations to the ketone carbonyl carbon and the aromatic carbons.

The aromatic protons ortho to the ketone group showing a correlation to the ketone carbonyl carbon.

The methoxy protons showing a correlation to the aromatic carbon to which the methoxy group is attached.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
C-H (aromatic)3100-3000Stretch
C-H (aliphatic)3000-2850Stretch
C=O (ketone)~1680Stretch, conjugated
C=O (ester)~1735Stretch
C=C (aromatic)1600-1450Stretch
C-O (ester)1300-1000Stretch
C-O (ether)~1250 and ~1030Asymmetric and symmetric stretch

The presence of two distinct carbonyl peaks is a key feature, with the conjugated ketone appearing at a lower wavenumber than the saturated ester.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation analysis. youtube.com

HRMS measures the mass of ions with very high accuracy, which can be used to determine the elemental composition of the molecule. For this compound (C₁₃H₁₆O₄), the calculated exact mass of the molecular ion [M]⁺ would be compared to the experimentally measured value to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce product ions. nih.gov The analysis of these fragmentation patterns provides valuable structural information. rsc.org For this compound, likely fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) include:

Loss of the ethoxy group (-•OCH₂CH₃): Cleavage of the C-O bond of the ester.

Loss of ethylene (B1197577) (-C₂H₄): Through a McLafferty rearrangement involving the ethyl ester.

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups. A prominent fragment would be the 4-methoxybenzoyl cation (m/z 135).

Cleavage of the propionate chain: Leading to various charged fragments.

The identification of characteristic fragments, such as the 4-methoxybenzoyl cation, provides strong evidence for the proposed structure.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is fundamental to the analysis of this compound, enabling the separation of the compound from starting materials, by-products, and other impurities. The choice of method depends on the volatility and polarity of the compound and the specific requirements of the analysis, such as purity determination or preparative isolation.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. analyticaltoxicology.com When coupled with a Flame Ionization Detector (FID), GC provides a robust method for quantitative purity assessment. The FID is highly sensitive to organic compounds and offers a wide linear range, making it suitable for determining the percentage purity of the target compound. scielo.br

For a compound with the chemical structure of this compound, a typical GC-FID analysis would involve a capillary column with a nonpolar or moderately polar stationary phase. libretexts.org The elution order in GC is primarily dependent on the boiling points of the components and their interaction with the stationary phase. libretexts.org Given its ester and ketone functionalities, a column such as a DB-5 (5% phenyl-methylpolysiloxane) or a Carbowax column could be employed. libretexts.orgoup.com The instrument parameters would be optimized to ensure sufficient resolution between the main compound peak and any potential impurities.

Table 1: Illustrative GC-FID Parameters for this compound Analysis

ParameterValue
Column Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Oven Program Initial temp 150°C, hold 2 min, ramp at 10°C/min to 250°C, hold 5 min
Injection Mode Split

The method would be validated for parameters such as linearity, precision, and accuracy to ensure reliable quantitative results. scielo.br The use of an internal standard, such as a long-chain ester not present in the sample, can improve the precision of the quantification. scielo.bracs.org

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not sufficiently volatile for GC. actascientific.com For this compound, a reversed-phase HPLC (RP-HPLC) method is generally most suitable. nih.gov

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. The UV detector is commonly used for aromatic compounds like this compound due to the strong absorbance of the methoxybenzoyl group. nih.gov

Table 2: Representative RP-HPLC Parameters for this compound Analysis

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Detector UV-Vis Diode Array Detector (DAD) at a wavelength of ~254 nm
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10 µL

The method's performance would be validated according to ICH guidelines, assessing linearity, accuracy, precision, and robustness. nih.govresearchgate.net

When coupled with a Mass Spectrometer (LC-MS), HPLC becomes a powerful tool for both separation and identification. LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. ijfmr.com This hyphenated technique allows for the determination of the molecular weight of the parent compound and provides structural information on any co-eluting impurities through their fragmentation patterns, offering a high degree of specificity. nih.govnih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitative analysis, such as monitoring the progress of a chemical reaction or screening for the presence of impurities. sigmaaldrich.comukessays.comumich.edu For the synthesis of this compound, which may involve reactions like Friedel-Crafts acylation, TLC is an invaluable tool to track the consumption of starting materials and the formation of the product. youtube.com

A typical TLC analysis would involve spotting a solution of the sample on a silica (B1680970) gel plate (a polar stationary phase) and developing it in a chamber with a mobile phase of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate. silicycle.com The separated spots can be visualized under UV light due to the aromatic nature of the compound. The retention factor (Rf) value can be calculated to characterize the compound's mobility in a given solvent system. umich.edu

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers higher resolution, sensitivity, and reproducibility. ukessays.com While TLC is primarily qualitative, HPTLC can be used for quantitative analysis when combined with a densitometer.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. uq.edu.auexcillum.com If this compound can be obtained as a suitable single crystal, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique is considered the "gold standard" for structural elucidation. nih.gov

The process involves mounting a single crystal on a diffractometer and irradiating it with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. For small organic molecules, this technique provides unambiguous structural confirmation. nih.govnih.gov While no public crystal structure data for this compound is currently available, the methodology would be standard for a small organic molecule of its nature.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of chemical compounds. actascientific.comnih.govresearchgate.net These techniques provide both separation of complex mixtures and structural identification of the individual components in a single analysis.

As mentioned, LC-MS is a prime example, offering both chromatographic separation and mass spectrometric identification. ijfmr.com Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. ajrconline.org For volatile compounds like this compound, GC-MS can separate the compound from its impurities while simultaneously providing mass spectra for each component. gla.ac.uk The mass spectrum reveals the molecular weight and characteristic fragmentation patterns, which can be used to confirm the identity of the compound and elucidate the structures of unknown impurities. youtube.com The use of these hyphenated methods is crucial in pharmaceutical and chemical research for impurity profiling and ensuring the quality of synthetic intermediates. ajrconline.org

Biological Activity and Pharmacological Research Potential

Role as a Pharmaceutical Intermediate in Drug Discovery

Benzoylpropionic acids and their derivatives are recognized as valuable intermediates in the synthesis of various biologically active heterocyclic compounds. researchgate.net These structures serve as foundational scaffolds for creating more complex molecules, including butenolides and pyrrolones. researchgate.net The core structure of Ethyl 3-(4-methoxybenzoyl)propionate makes it a plausible precursor for synthesizing novel pharmaceutical agents. Its reactive keto and ester functional groups allow for a variety of chemical modifications, enabling the generation of diverse molecular libraries for screening in drug discovery programs. The synthesis of related compounds often involves processes like the condensation of succinic anhydride (B1165640) with anisole (B1667542), highlighting the accessibility of this chemical scaffold. researchgate.net The development of efficient synthetic routes for key intermediates is a critical aspect of pharmaceutical production, aiming for cost-effective and scalable processes. google.com

Investigation of Anti-inflammatory and Analgesic Properties

Research into related compounds suggests that the benzoylpropionic acid scaffold may possess significant anti-inflammatory and analgesic properties. For instance, 3-benzoylpropionic acid has demonstrated notable anti-inflammatory activity in vivo by reducing cell migration and levels of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.net In studies of antinociceptive activity, it was shown to reduce pain responses in acetic acid-induced writhing and formalin tests. researchgate.net

The mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) involves interfering with the prostaglandin system. researchgate.net Given these findings in a closely related molecule, this compound is a candidate for investigation into similar activities. Many synthetic compounds are being developed with the goal of identifying new anti-inflammatory and analgesic agents with improved efficacy. mdpi.commdpi.com

Research in Neurodegenerative Disease Models

Pathological processes in neurodegenerative disorders like Parkinson's disease often involve mitochondrial dysfunction and oxidative stress. nih.gov Research is actively exploring novel compounds that can offer protective effects in this context. Animal models, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induced model of Parkinson's disease, are crucial for evaluating the potential of new therapeutic agents. nih.govresearchgate.net

Compounds that can mitigate dopamine (B1211576) depletion, rescue neurons, and suppress neuroinflammation are of high interest. nih.govresearchgate.net For example, novel propargylamine (B41283) compounds have shown protective effects in such models by inhibiting monoamine oxidase B (MAO-B) and reducing oxidative stress-induced dopamine release. nih.gov The structural features of this compound, while distinct, warrant its exploration in cellular and animal models of neurodegeneration to determine if it possesses any neuroprotective capabilities.

Exploration of Efflux Pump Inhibitory (EPI) Activity (by analogy to related compounds)

The rise of multidrug-resistant (MDR) bacteria is a major global health threat, and the overexpression of efflux pumps is a primary mechanism of this resistance. nih.govnih.gov These pumps actively extrude antibiotics from bacterial cells, reducing their efficacy. Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the activity of conventional antibiotics. nih.gov

Chalcones, which are structurally related to the benzoyl moiety of this compound, have been extensively studied for their EPI activity. nih.govmdpi.comresearchgate.net They have shown the ability to inhibit key efflux pumps in bacteria like Staphylococcus aureus, including the NorA and MepA pumps. nih.govmdpi.com The presence of methoxy (B1213986) groups on the chalcone (B49325) scaffold has been noted to positively influence EPI activity. nih.gov This suggests that this compound, containing a methoxybenzoyl group, could be a promising candidate for investigation as an EPI.

Table 1: Efflux Pump Inhibitory Activity of Chalcone Derivatives (Analogous Compounds)
Compound/ClassTarget BacteriumEfflux PumpObserved EffectReference
Aminophenyl chalconesS. aureus (NorA overexpresser)NorASynergistic effect with norfloxacin (B1679917) and ciprofloxacin. nih.gov
Chalcone 4 (from Arrabidaea brachypoda)S. aureus (SA1199-B, NorA overexpresser)NorAReduced MIC of Norfloxacin 4-fold; modulated ethidium (B1194527) bromide resistance. mdpi.com
Chalcone 4 (from Arrabidaea brachypoda)S. aureus (K2068, MepA overexpresser)MepAModulated Norfloxacin resistance. mdpi.com
Synthetic Chalcones (general)S. aureusGeneral Efflux PumpsInhibition of efflux pumps and biofilm formation. researchgate.net
Chalcone-Triazole HybridsSalmonella enterica TyphimuriumAcrAB-TolC systemEffective inhibition of efflux pumps. nih.gov

Antibiotic Potentiating Activity Studies (by analogy to related compounds)

A direct consequence of efflux pump inhibition is the potentiation of antibiotic activity. nih.gov By preventing the expulsion of antibiotics, EPIs can lower the minimum inhibitory concentration (MIC) required to kill bacteria, effectively reversing resistance. researchgate.net Chalcones and their derivatives have demonstrated significant potential as antibiotic adjuvants. nih.govnih.govresearchgate.netgsconlinepress.com Studies have shown that these compounds can work synergistically with antibiotics like vancomycin (B549263) and cefotaxime (B1668864) against resistant strains of Enterococcus faecalis and S. aureus. researchgate.net

For example, certain chalcones were able to cause a four-fold decrease in the MIC of vancomycin against a resistant E. faecalis strain. researchgate.net Given the structural analogy, this compound should be evaluated for its ability to enhance the efficacy of existing antibiotics against MDR bacterial strains.

Antitumor and Antiproliferative Activity Research (by analogy to related compounds)

The search for novel anticancer agents is a cornerstone of pharmacological research. Chalcones and other related benzoyl compounds have emerged as a promising class of molecules with significant antitumor and antiproliferative activities against a wide range of cancers. nih.gov Isoliquiritigenin, a natural chalcone, has shown therapeutic potential against breast, colon, lung, and ovarian cancers, as well as leukemia and melanoma. nih.gov Synthetic 2-aryl-4-benzoyl-imidazoles have also been identified as potent antiproliferative agents. nih.gov

The antiproliferative activity of these compounds is often evaluated against various human cancer cell lines. nih.govresearchgate.net For example, certain benzyl (B1604629) analogs of the marine alkaloid makaluvamine, which contain a benzoyl element, showed potent inhibition of the MCF-7 breast cancer cell line. researchgate.net The broad spectrum of activity seen in these related compounds provides a strong rationale for screening this compound for its potential antiproliferative effects.

The anticancer effects of chalcones are often mediated through the induction of programmed cell death pathways, primarily apoptosis and autophagy. nih.govmdpi.comnih.gov Apoptosis is a controlled process of cell suicide, while autophagy is a catabolic process involving the degradation of a cell's own components. Both are critical targets in cancer therapy.

Numerous studies have shown that chalcone derivatives can trigger apoptosis in cancer cells by activating caspases, which are key executioner proteins in the apoptotic pathway. nih.govsemanticscholar.org For instance, 2'-hydroxychalcone (B22705) was found to induce apoptosis in breast cancer cells. mdpi.comresearchgate.net Concurrently, these compounds can also elevate autophagic levels, leading to autophagy-dependent cell death. mdpi.comnih.gov The inhibition of pro-survival signaling pathways, such as NF-κB, is another mechanism by which chalcones exert their effects. mdpi.com This dual ability to induce both apoptosis and autophagy makes this class of compounds particularly interesting. Research into this compound could explore whether it can activate these critical cell death pathways in cancer cells.

Table 2: Anticancer Mechanisms of Chalcone Derivatives (Analogous Compounds)
Compound/ClassCancer Cell Line(s)Primary Mechanism(s)Reference
2'-HydroxychalconeMCF-7, CMT-1211 (Breast Cancer)Induction of autophagy and apoptosis; Inhibition of NF-κB pathway. mdpi.com
Licochalcone A and derivativesMG63, 143B (Osteosarcoma)Induction of apoptosis and autophagy. nih.gov
IsoliquiritigeninVarious (Breast, Colon, Lung, etc.)Induction of apoptosis and autophagy; Cell cycle arrest. nih.gov
Chalcones with Indole (B1671886) Moiety (MIPP, MOMIPP)HT-1080 (Fibrosarcoma)Caspase-dependent apoptosis; Induction of autophagic vacuoles. semanticscholar.org

Inhibition of Kinase Activity and Cell Cycle Regulation (by analogy to related compounds)

While direct studies on this compound are lacking, research on related benzoyl-containing structures suggests a potential for interaction with kinases and subsequent influence on cell cycle regulation. Kinases are pivotal enzymes that control a vast array of cellular processes, including cell cycle progression, and their dysregulation is a hallmark of diseases like cancer. ed.ac.uk

Compounds featuring a benzoyl moiety have been identified as inhibitors of various kinases. For instance, a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives have demonstrated potent activity as tubulin polymerization inhibitors. By binding to the colchicine (B1669291) site on tubulin, these molecules disrupt microtubule dynamics, which is essential for the formation of the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase. nih.gov The structure-activity relationship (SAR) for these compounds revealed that the positioning of methoxy groups on the benzoyl and benzo[b]thiophene rings was critical for their antiproliferative activity. nih.gov

Furthermore, other research has explored ortho-substituted benzamides for their kinase inhibitory profiles. These studies indicate that even minor structural modifications on the benzoyl ring can significantly alter the targeted kinases and the resulting cellular effects, such as the downregulation of pathways involving Erk1/2. x-mol.com The progression of the cell cycle is tightly controlled by cyclin-dependent kinases (CDKs) in complex with cyclins. nih.gov Molecules that can interfere with the activity of these complexes can halt the cell cycle at specific checkpoints. For example, inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma (Rb) protein, blocking the G1-to-S phase transition. nih.gov Given that this compound contains a substituted benzoyl group, it is plausible that it could engage with the ATP-binding sites of certain kinases, including CDKs, potentially leading to cell cycle arrest. However, empirical studies are required to confirm such activity and identify specific kinase targets.

Effects on Bone Metabolism and Osteogenesis (by analogy to related compounds)

Research into compounds structurally similar to this compound has revealed potential dual-functional roles in bone health, promoting bone formation while simultaneously inhibiting bone resorption. A notable analogue, Ethyl-3,4-dihydroxybenzoate (EDHB), has been studied for its effects on both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

Studies have shown that EDHB can induce the differentiation of pre-osteoblasts and human mesenchymal stem cells into mature osteoblasts. This is evidenced by an increase in early markers of osteogenic differentiation, such as alkaline phosphatase (ALP) activity and collagen type I expression, as well as late markers like the formation of bone nodules. nih.gov Concurrently, EDHB has been observed to inhibit the differentiation of osteoclasts. This dual action—promoting osteoblastogenesis while inhibiting osteoclastogenesis—suggests that such compounds could be beneficial in conditions characterized by an imbalance in bone remodeling, such as osteoporosis. x-mol.com The potential for this compound to exert similar effects warrants investigation, given the structural similarities.

Table 1: Effects of Ethyl-3,4-dihydroxybenzoate (EDHB) on Bone Cells

Cell Type Effect of EDHB Markers of Activity
Pre-osteoblasts / hMSCs Induction of Differentiation Increased ALP activity, Collagen type I expression, Bone nodule formation

hMSCs: human Mesenchymal Stem Cells; ALP: Alkaline Phosphatase; TRAP: Tartrate-resistant acid phosphatase.

Cardiovascular Protection Research (by analogy to related compounds)

Direct evidence linking this compound to cardiovascular protection is absent in the current literature. However, by examining compounds with certain shared structural features, such as methoxyphenols, potential avenues for research can be hypothesized. Methoxyphenol derivatives have been explored as inhibitors of myeloperoxidase (MPO), an enzyme implicated in the pathogenesis of atherosclerosis. nih.gov MPO contributes to oxidative stress within the arterial wall and promotes the oxidation of lipoproteins, a key event in the formation of atherosclerotic plaques. Inhibition of MPO by methoxyphenol compounds has been shown to protect lipoproteins from oxidation and may help preserve their normal function, suggesting a potential anti-atherosclerotic effect. nih.gov

While this represents a speculative link, the presence of a methoxyphenyl group in this compound could suggest a potential, albeit unconfirmed, interaction with enzymes involved in cardiovascular pathologies. It is important to note that other compounds, such as icosapent ethyl, which have demonstrated significant cardiovascular risk reduction, are structurally and mechanistically distinct, acting primarily through pathways related to omega-3 fatty acids. nih.govresearchgate.net Therefore, any potential cardiovascular effects of this compound would likely proceed through different mechanisms that require dedicated investigation.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of lead compounds. For derivatives of benzoylpropionic acid and related structures, SAR analyses have provided valuable insights into how specific chemical modifications influence their biological activities.

In studies of 3-benzoylpropionic acid derivatives with immunomodulatory properties, the nature and position of substituents on the benzene (B151609) ring were found to be important for their activity in suppressing adjuvant-induced arthritis. nih.gov The analysis suggested that the electronic effects and the structural features of the substituent played a key role. nih.gov Similarly, for other benzoyl derivatives, such as those with antimicrobial activity, the presence of electron-withdrawing groups and the type of heterocyclic system fused to the benzoyl moiety were critical determinants of potency and spectrum of activity. esisresearch.org

SAR studies on benzimidazole (B57391) derivatives as anti-inflammatory agents have highlighted that substitutions at various positions on the benzimidazole scaffold significantly influence activity. The interaction with targets like cyclooxygenase (COX) and cannabinoid receptors is highly dependent on the specific substituents. researchgate.net This underscores the principle that the biological activity of benzoyl-containing compounds is finely tuned by their substitution patterns. For this compound, the methoxy group at the para-position of the benzoyl ring and the ethyl propionate (B1217596) side chain are key structural features. Any modification to these groups, such as altering the position of the methoxy group, replacing it with other functional groups, or changing the length of the ester chain, would be expected to significantly impact its biological profile.

Table 2: List of Compounds Mentioned

Compound Name Abbreviation
This compound -
2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene -
N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-2-(morpholine-4-carbonyl)benzamide -
3-benzoylpropionic acid -
3-benzoyl-4-mercaptobutyric acid -
Ethyl-3,4-dihydroxybenzoate EDHB

In Silico Studies for Biological Target Prediction and Molecular Docking

In silico methodologies, including biological target prediction and molecular docking, are powerful computational tools in drug discovery for identifying potential protein targets and elucidating the molecular interactions of a compound. While specific in silico studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on structurally related compounds, such as chalcones and β-keto esters, provides valuable insights into its potential biological activities. These studies help to construct a theoretical framework for the pharmacological potential of this compound class.

Computer-aided drug design workflows have been successfully applied to predict the activity of chalcone-like compounds, which share structural similarities with the benzoylpropionate core. nih.gov One common approach is the use of structure-based pharmacophore screening to predict potential biological targets. nih.gov For instance, web servers like PharmMapper can be utilized to rank potential protein targets for a small molecule by fitting it against a database of experimentally determined protein structures. nih.gov This methodology has been used to identify potential anti-malarial and anti-tubercular targets for chalcone derivatives. nih.gov

Molecular docking is another critical in silico technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method has been widely applied to chalcone derivatives to explore their potential as anti-cancer agents. In one study, a library of 2,640 chalcone derivatives was screened against the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a known cancer target. nih.gov The docking results identified compounds with high negative docking scores, indicating a strong binding affinity, which in some cases was superior to the reference drug, erlotinib. nih.gov Such studies often reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with conserved residues in the protein's active site. nih.gov

Similarly, computational analyses have been performed on β-keto esters, which also bear resemblance to this compound. These studies have investigated their antibacterial potential by targeting proteins involved in bacterial quorum sensing, such as LasR and LuxS. nih.govresearchgate.net Molecular docking and molecular dynamics calculations are used to assess the binding efficiency and stability of the compound-protein complex. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies represent another facet of in silico analysis. 3D-QSAR models have been developed for chalcone derivatives to establish a quantitative relationship between their chemical structure and biological activity, such as their antitumor properties. scirp.orgscispace.com These models can predict the activity of new, untested compounds and guide the design of more potent analogs. scirp.orgscispace.com

The insights gained from these computational studies on related molecules suggest that this compound could be a candidate for similar investigations. Such studies could predict its potential biological targets and help in designing future experimental research. The table below summarizes representative findings from molecular docking studies on analogous compounds, illustrating the type of data generated from such computational analyses.

Table 1: Representative Molecular Docking Data for Structurally Related Compounds This table presents findings for compounds structurally analogous to this compound to illustrate the outcomes of in silico studies. Data for this compound itself is not available.

Compound ClassTarget ProteinSoftware/MethodKey Finding (e.g., Docking Score)Reference
Chalcone DerivativeEGFR-TKAutoDock VinaDocking Score: -11.4 kcal/mol for the most potent compound nih.gov
Chalcone DerivativeCOX-2iGEMDOCKIdentification of a "chalcone hit" with high binding affinity researchgate.net
1-allyl-3-benzoylthiourea AnalogDNA gyrase subunit BNot SpecifiedRerank Score: -91.2304 for the best analog mui.ac.irnih.gov
β-Keto Ester AnalogLasR and LuxS (Quorum Sensing Proteins)Not SpecifiedCompound 8 showed the most promising interaction potential nih.govresearchgate.net
2-(3-benzoylphenyl) propanoic acid derivativeCyclooxygenases and MMPsNot SpecifiedProvided insights into dual-target inhibition for cancer treatment scilit.comtechnologynetworks.com

Environmental Fate and Ecotoxicological Research

Biodegradation Pathways and Rates in Environmental Compartments

Comprehensive searches of scientific literature and environmental databases did not yield specific studies on the biodegradation pathways or rates of Ethyl 3-(4-methoxybenzoyl)propionate in environmental compartments such as soil, water, or sediment. While research exists on the degradation of other structurally related compounds, such as aryloxyphenoxy-propionates and p-ethylphenol, this data cannot be extrapolated to predict the behavior of this compound. nih.govresearchgate.net The degradation of chemical compounds in the environment is highly dependent on their specific molecular structure and the prevailing environmental conditions.

Environmental Persistence and Mobility Assessment

There is currently a lack of specific research data on the environmental persistence and mobility of this compound.

Soil Adsorption and Leaching Potential

No studies were identified that specifically investigated the soil adsorption coefficient (Koc) or the leaching potential of this compound. Such studies are crucial for understanding the compound's likelihood of remaining in the soil or migrating to groundwater. For context, studies on other compounds, such as the herbicide fenoxaprop-P-ethyl, have determined soil-specific adsorption coefficients and observed its movement in soil columns, but these findings are not applicable to this compound. researchgate.net

Aquatic Mobility and Distribution

Information regarding the aquatic mobility and distribution of this compound is not available in the current scientific literature. Assessing a compound's behavior in aquatic systems would typically involve determining its water solubility, vapor pressure, and its potential to partition between water, sediment, and biota.

Ecotoxicity Studies in Representative Aquatic and Terrestrial Organisms

No ecotoxicity studies for this compound concerning representative aquatic or terrestrial organisms were found. Such studies would be necessary to determine the potential adverse effects of the compound on various trophic levels, including algae, invertebrates, fish, and soil-dwelling organisms. Without this data, the ecotoxicological profile of this compound remains unknown.

Life Cycle Assessment (LCA) in the Context of Production and Application

A Life Cycle Assessment (LCA) specific to the production and application of this compound has not been published. LCAs are comprehensive analyses that evaluate the potential environmental impacts of a product or process from raw material extraction through to disposal or recycling. mdpi.comgenomatica.comdtu.dkenergy.gov While LCAs have been conducted for various other chemicals and bio-based products, the environmental footprint associated with this compound has not been assessed. mdpi.comgenomatica.comdtu.dkenergy.gov

Data Tables

Due to the absence of specific experimental data for this compound in the reviewed scientific literature, no data tables on its environmental fate and ecotoxicology could be generated.

Future Directions and Emerging Research Areas

Development of Novel, Highly Efficient Synthetic Methodologies

The traditional synthesis of the core structure of Ethyl 3-(4-methoxybenzoyl)propionate involves a Friedel-Crafts acylation of anisole (B1667542) with succinic anhydride (B1165640), followed by esterification. researchgate.net This method, while effective, often relies on stoichiometric amounts of Lewis acid catalysts like aluminum chloride, leading to significant waste streams. Future research is intensely focused on developing greener, more efficient, and atom-economical synthetic routes.

Key areas of development include:

Advanced Catalysis: The exploration of heterogeneous catalysts and novel organocatalysts aims to replace traditional Lewis acids. For instance, methods using highly efficient catalysts like tris(pentafluorophenyl)borate (B12749223) for esterification reactions can proceed under mild conditions, often solvent-free, representing a significant step towards green chemistry. chemicalbook.com

Biocatalysis: The use of enzymes, particularly lipases, for the esterification of 3-(4-methoxybenzoyl)propionic acid is a promising avenue. nih.gov Biocatalytic methods offer high selectivity, operate under mild conditions (neutral pH, room temperature), and generate minimal waste. Fed-batch processes, where reactants are added incrementally, can overcome enzyme inhibition and drive reactions to high conversion rates. nih.gov

Greener Reaction Media: A shift away from hazardous chlorinated or amide solvents towards more benign alternatives like acetonitrile (B52724) or even solvent-free systems is a critical goal. youtube.com Modified Steglich esterifications performed in greener solvents demonstrate that high yields can be achieved without the need for chromatographic purification, simplifying downstream processing. youtube.com

Photocatalysis: For the synthesis of the aromatic ketone moiety, visible-light-induced aerobic C-H oxidation offers an environmentally friendly alternative to traditional methods. chemistryviews.org Using air as the oxidant and water as the solvent, this approach is highly atom-economical and operates under mild conditions. chemistryviews.org

Table 1: Comparison of Synthetic Methodologies
MethodologyKey FeaturesAdvantagesChallenges
Traditional Friedel-Crafts/EsterificationUses AlCl₃, organic solvents.Well-established, effective for various substrates.High waste generation, harsh conditions.
Advanced Chemical CatalysisHeterogeneous or organocatalysts.Catalyst recyclability, milder conditions, higher atom economy.Catalyst cost and stability.
Biocatalysis (e.g., Lipases)Enzyme-mediated esterification.High selectivity, mild conditions, biodegradable catalyst. nih.govnih.govEnzyme stability, substrate inhibition, cost. nih.gov
Photocatalysis (for ketone moiety)Visible light, air as oxidant, water as solvent. chemistryviews.orgExtremely green, high atom economy, safe. chemistryviews.orgSubstrate scope, quantum yield efficiency.

Expanding the Biological Activity Profile and Therapeutic Applications

While this compound itself is not marketed as a therapeutic agent, its core structure is a key pharmacophore found in numerous biologically active molecules. Future research is focused on using this compound as a foundational scaffold for the development of novel drugs, particularly in oncology.

Derivatives and analogues incorporating the methoxybenzoyl structure have shown significant promise:

Anticancer Agents: A series of compounds known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) have demonstrated potent antiproliferative activity against melanoma and prostate cancer cells, with efficacy in the low nanomolar range. nih.gov Their mechanism of action involves the inhibition of tubulin polymerization, a validated target in cancer chemotherapy. nih.gov Similarly, other benzothiazole (B30560) and benzoxazole (B165842) derivatives containing this moiety exhibit significant cytotoxic effects against various human cancer cell lines. nih.govmdpi.com

Antimetastatic Properties: Beyond simple cytotoxicity, recent studies on estrone (B1671321) analogues featuring similar structural motifs have revealed potent antimetastatic actions. These compounds can inhibit cancer cell invasion and migration at concentrations below those that inhibit cell growth, suggesting a potential to prevent the spread of tumors. mdpi.com

The research trajectory points toward the rational design of new derivatives of this compound to optimize these biological activities, improve pharmacological profiles, and identify new therapeutic targets.

Exploration in Advanced Materials Science and Polymer Chemistry

The application of this compound in materials science is an emerging field with considerable untapped potential. Its bifunctional nature, possessing both an ester and a ketone group, makes it an attractive candidate for creating novel polymers and functional materials.

Potential future research directions include:

High-Performance Plasticizers: Ester-based compounds are widely used as plasticizers to increase the flexibility and workability of polymers like PVC. hallstarindustrial.com The molecular structure of this compound suggests it could function as a primary plasticizer. Research could focus on evaluating its compatibility with various polymers and its performance in terms of low volatility and resistance to extraction, which are key properties for high-performance applications. hallstarindustrial.comnih.gov

Functional Monomers: The compound could be chemically modified to introduce polymerizable groups (e.g., methacrylate, vinyl). The resulting monomers could be incorporated into polymer chains, introducing the benzoyl group as a pendant moiety. mdpi.com This could enhance properties such as UV absorption, thermal stability, or refractive index.

Polymer Modification and Cross-linking: The ketone functionality offers a reactive site for post-polymerization modification or cross-linking reactions. This could be used to create thermosets or to graft other molecules onto a polymer backbone, thereby tailoring the final properties of the material. The synthesis of polymers from related natural products like ferulic acid provides a template for how such molecules can be utilized in polymer chemistry. researchgate.net

Integration of Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

To accelerate the discovery of new applications, particularly in therapeutics, chemoinformatics and computational modeling are becoming indispensable tools. Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates chemical structure with biological activity, is a key area of focus for derivatives of this compound.

QSAR studies on structurally related compounds have successfully identified key molecular descriptors that govern their biological effects:

Predicting Bioactivity: For a series of benzoylaminobenzoic acid derivatives with antibacterial properties, QSAR models revealed that inhibitory activity increases with higher hydrophobicity, molar refractivity, and the presence of specific substituents. nih.gov

Model Development: Both 2D-QSAR and 3D-QSAR models have been developed for various scaffolds. mdpi.commdpi.com For instance, a 3D-QSAR study on dopamine (B1211576) receptor ligands identified the critical roles of steric, electrostatic, and hydrophobic fields in ligand binding. mdpi.com

Rational Drug Design: By applying these computational models, researchers can design and screen virtual libraries of novel derivatives of this compound. This in silico approach allows for the prioritization of compounds with the highest predicted potency and most favorable drug-like properties for synthesis and biological testing, saving significant time and resources. atlantis-press.com The ultimate goal is to create predictive models that guide the synthesis of new anticancer agents or other therapeutics based on this versatile scaffold. nih.gov

Table 2: Application of QSAR in Drug Discovery
QSAR ApplicationObjectiveKey Parameters AnalyzedExample Finding
Hit-to-Lead OptimizationImprove potency and selectivity of initial hits.Hydrophobicity (CLogP), Electronic Properties (orbital energies), Steric Factors. atlantis-press.comIncreased hydrophobicity correlates with higher antibacterial activity in benzoyl derivatives. nih.gov
Mechanism of Action StudiesUnderstand how molecular features interact with a biological target.3D Molecular Fields (Steric, Electrostatic), Hydrogen Bonding. nih.govElectrostatic fields are critical for the binding affinity of ligands to the D3 receptor. mdpi.com
Virtual ScreeningIdentify promising new structures from large chemical databases.Topological Polar Surface Area (tPSA), Molecular Weight, Docking Scores. atlantis-press.comDevelopment of predictive models for anticancer activity in bichalcophenes. nih.gov

Advancements in Sustainable Production and Environmental Stewardship

Aligning chemical manufacturing with the principles of green chemistry is a global imperative. For this compound, this involves rethinking the entire production lifecycle, from raw materials to final product, to minimize environmental impact.

Future advancements in this area are expected to focus on:

Renewable Feedstocks: The parent acid, 3-(4-methoxybenzoyl)propionic acid, is traditionally made from fossil-fuel-derived anisole and succinic anhydride. Research into producing these precursors from renewable biomass, such as lignin (B12514952) (a source of aromatic compounds) and sugars (a source for dicarboxylic acids), is a critical long-term goal. kit.edu The enzymatic production of raspberry ketone from precursors found in birch trees serves as a successful model for creating valuable aromatic compounds from sustainable sources. radicalz.eu

Process Intensification: Adopting continuous flow reactors instead of batch processes can improve efficiency, safety, and consistency. Using recyclable catalysts, such as anion-exchange resins in fixed-bed reactors, simplifies separation and reduces waste. google.com

Life Cycle Assessment (LCA): A holistic approach to environmental stewardship requires a full Life Cycle Assessment. LCAs evaluate the environmental impact of a product from "cradle to grave," including raw material extraction, manufacturing, use, and disposal. For bio-based ketones, LCAs have identified feedstock cultivation and catalyst production as major environmental hotspots, highlighting areas where improvements are needed to ensure the final product is truly sustainable. researchgate.netrsc.org This comprehensive analysis will be essential for guiding the development of genuinely green production methods for this compound. rsc.org

By focusing on these emerging research areas, the scientific community aims to transform this compound from a simple intermediate into a high-value chemical with diverse applications in medicine, materials, and beyond, all while adhering to the principles of sustainability and efficiency.

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 3-(4-methoxybenzoyl)propionate?

Answer:
The compound can be synthesized via esterification of 3-(4-methoxybenzoyl)propionic acid (precursor synthesis detailed in ). A standard protocol involves:

Acid activation : React the acid with ethanol (1.5 equiv) in the presence of catalytic H₂SO₄ (0.1 equiv) under reflux for 6–8 hours.

Work-up : Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 7:3).

Yield optimization : Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 1:1).

Key validation : Confirm ester formation using FT-IR (C=O stretch at ~1730 cm⁻¹, ester carbonyl) and ¹H NMR (triplet at δ 1.2 ppm for CH₃CH₂, quartet at δ 4.1 ppm for CH₂O) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
A multi-technique approach is essential:

Technique Parameters Key Observations Reference
HPLC Column: C18 reverse-phase; Mobile phase: 45% MeCN, 55% H₂O + 0.1% H₃PO₄; Flow: 1.0 mL/minRetention time ~8.2 min (adjust MeCN% for resolution)Adapted from
FT-IR KBr pellet, 400–4000 cm⁻¹Peaks at 1730 cm⁻¹ (ester C=O), 1650 cm⁻¹ (ketone C=O), 1250 cm⁻¹ (C-O methoxy)
Mass Spec ESI+ mode, exact mass 236.2637[M+H]⁺ at m/z 237.27; fragmentation pattern confirms methoxybenzoyl group
XRD Monoclinic P21/c space group; a=5.051 Å, b=10.0219 Å, c=20.0840 ÅUnit cell parameters match propionates; validate with SHELXL

Advanced: How can discrepancies in XRD data interpretation be resolved?

Answer:

Refinement software : Use SHELXL (via SHELXTL suite) for high-resolution data. Input .hkl files from Bruker diffractometers (φ/ω scans, λ=Cu Kα) .

Disorder handling : For ambiguous electron density (e.g., methoxy group rotamers), apply PART and SIMU constraints.

Cross-validation : Compare experimental XRD data (e.g., β angle = 90.107° ) with DFT-optimized structures (software: Gaussian09, B3LYP/6-31G* basis set).

Note : Contradictions in Z′ values or space group assignments may arise from twinning; use PLATON’s TWINABS for correction .

Advanced: How can HPLC conditions be optimized for assessing purity in MS-compatible studies?

Answer:

Mobile phase modification : Replace H₃PO₄ with 0.1% formic acid for ESI-MS compatibility (prevents ion suppression) .

Gradient optimization :

  • Initial: 30% MeCN (0–2 min)
  • Ramp to 70% MeCN (2–10 min)
  • Hold at 70% (10–15 min)

Detection : UV at 254 nm (aromatic π→π* transitions) and MS in positive ion mode.

Validation : Spike samples with 4-methoxybenzophenone (retention marker) to confirm column performance .

Advanced: What strategies mitigate challenges in handling hygroscopicity during storage?

Answer:

Storage conditions : Use amber vials under argon, stored at –20°C (prevents hydrolysis of ester groups).

Hygroscopicity assay : Monitor water content via Karl Fischer titration (<0.1% w/w acceptable).

Stabilizers : Add molecular sieves (3Å, 10% w/w) to bulk samples.

Rationale : The compound’s low vapor pressure (1.62E-05 mmHg at 25°C ) minimizes sublimation but necessitates moisture control.

Advanced: How can conflicting spectral data (e.g., NMR vs. IR) be reconciled?

Answer:

NMR solvent effects : Re-run ¹H NMR in deuterated DMSO (dissolves residual aggregates) to resolve splitting discrepancies.

IR band assignment : Compare experimental peaks with computed spectra (software: ACD/Labs IR Processor). For example, a shoulder at 1700 cm⁻¹ may indicate trace acid impurity; repeat purification .

2D NMR validation : Perform HSQC and HMBC to confirm methoxybenzoyl coupling (J=8 Hz for aromatic protons) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.